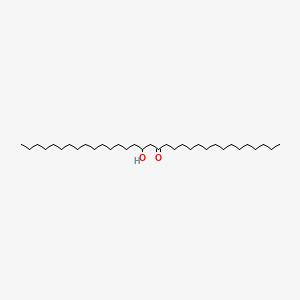
Campsiketalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Campsiketalin can be obtained from citrus plants through solvent extraction methods . The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods typically involve the extraction of the compound from natural sources, followed by purification processes to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Campsiketalin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Campsiketalin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonoid chemistry and reactions. In biology, it is used to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties. In medicine, this compound is researched for its potential anti-cancer properties, specifically targeting and inhibiting the growth of tumor cells by interfering with their DNA replication and cell division processes. In industry, it is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Campsiketalin involves its interaction with specific molecular targets and pathways. It exerts its effects by interfering with DNA replication and cell division processes in tumor cells, leading to the inhibition of tumor growth. The compound targets enzymes involved in DNA synthesis, such as topoisomerases, and disrupts their normal function, resulting in cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Campsiketalin is unique among flavonoids due to its specific molecular structure and biological activities. Similar compounds include other flavonoids such as hesperetin, naringenin, and quercetin. While these compounds share some common biological activities, such as antioxidant and anti-inflammatory properties, this compound is distinguished by its specific anti-cancer properties and its ability to target DNA replication and cell division processes.
Eigenschaften
CAS-Nummer |
93675-96-8 |
|---|---|
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.266 |
IUPAC-Name |
1-(2-hydroxyethyl)-4,4-dimethoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O4/c1-13-10(14-2)5-3-9(12,4-6-10)7-8-11/h11-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
DOKCJLOUSAOWIY-UHFFFAOYSA-N |
SMILES |
COC1(CCC(CC1)(CCO)O)OC |
Aussehen |
Oil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B593534.png)






![methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate](/img/structure/B593543.png)
